molecular formula C16H10N2O3 B1487571 4-(3-Nitrobenzoyl)isoquinoline CAS No. 1187166-43-3

4-(3-Nitrobenzoyl)isoquinoline

Cat. No.: B1487571
CAS No.: 1187166-43-3
M. Wt: 278.26 g/mol
InChI Key: ZSXKLNXWTMEIPP-UHFFFAOYSA-N
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Description

4-(3-Nitrobenzoyl)isoquinoline is a chemical compound with the molecular formula C16H10N2O3 . It has a molecular weight of 278.27 . The IUPAC name for this compound is 4-isoquinolinyl (3-nitrophenyl)methanone .


Synthesis Analysis

The synthesis of isoquinoline derivatives, such as this compound, has been a subject of research in recent years . Various methods have been developed, including the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C16H10N2O3/c19-16(11-5-3-6-13(8-11)18(20)21)15-10-17-9-12-4-1-2-7-14(12)15/h1-10H .


Physical and Chemical Properties Analysis

This compound is a weak base . Its physical and chemical properties are similar to those of other isoquinoline derivatives .

Scientific Research Applications

Crystal Structure Analysis

Research on isomeric compounds related to 4-(3-Nitrobenzoyl)isoquinoline, such as isoquinoline with chloro-nitrobenzoic acids, has provided insight into molecular interactions, specifically hydrogen bonding, and crystal formation. These studies have helped understand the solid-state chemistry of isoquinolines and their derivatives, indicating the importance of hydrogen bonding in dictating crystal structure and stability (Gotoh & Ishida, 2015).

Synthetic Routes to Isoquinoline Derivatives

The synthesis of isoquinoline derivatives has been a topic of significant interest due to their potential pharmaceutical applications. Studies have developed synthetic pathways for hexahydro-2H-imidazo[4,5-g]isoquinolin-2-one derivatives from 4-nitrobenzyl cyanide, showcasing the versatility of nitro-substituted compounds in organic synthesis (Denyer et al., 1995). Another research effort focused on synthesizing isoquinolin-1-ones through a one-pot Curtius rearrangement, highlighting the role of nitro-substituted isoquinolines in creating bioreductively activated pro-drug systems (Berry et al., 1997).

Novel Kinase Inhibitors and Antiarrhythmic Properties

Isoquinoline derivatives have shown promise as novel kinase inhibitors and possess potential antiarrhythmic properties. Research into imidazo[4,5-h]isoquinolin-9-ones, synthesized from chlorobenzonitriles and β-ketoesters, has explored their application as kinase inhibitors, a crucial area in cancer therapy and other diseases (Snow et al., 2002). Additionally, the antiarrhythmic properties of 1-nitrophenyl-6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinolines have been studied, providing insights into the therapeutic potential of isoquinoline derivatives in cardiovascular medicine (Markaryan et al., 2000).

Advanced Materials and Dye Synthesis

Isoquinoline derivatives have also found applications in the synthesis of advanced materials and dyes. For instance, the synthesis of thiaolivacine and related compounds from nitro-vinyl derivatives illustrates the versatility of isoquinoline structures in creating complex heterocyclic compounds with potential applications in material science and as dyes (Campaigne & Ashby, 1969).

Properties

IUPAC Name

isoquinolin-4-yl-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-16(11-5-3-6-13(8-11)18(20)21)15-10-17-9-12-4-1-2-7-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXKLNXWTMEIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280055
Record name 4-Isoquinolinyl(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-43-3
Record name 4-Isoquinolinyl(3-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinyl(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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